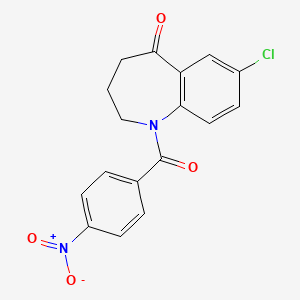
3-(2-Furanyl)-3-penten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Furanyl)-3-penten-2-one: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a pentenone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Furanyl)-3-penten-2-one can be achieved through several methods. One common approach involves the reaction of furfural with acetone in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the furan ring and the pentenone chain .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of green chemistry principles, such as the utilization of biomass-derived furfural, is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Furanyl)-3-penten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert it into furan-2-yl-pentanol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Furan-2-yl-pentanol.
Substitution: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2-Furanyl)-3-penten-2-one is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It has shown promise in inhibiting the growth of certain bacterial strains and scavenging free radicals .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory conditions .
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of various polymers and resins. Its reactivity and stability make it suitable for use in coatings, adhesives, and other materials .
Wirkmechanismus
The mechanism of action of 3-(2-Furanyl)-3-penten-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death . Additionally, its antioxidant properties are attributed to its ability to neutralize free radicals, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Furan-2-carbaldehyde (Furfural): A precursor in the synthesis of 3-(2-Furanyl)-3-penten-2-one.
Furan-2,5-dicarboxylic acid: An oxidation product of this compound.
Furan-2-yl-pentanol: A reduction product of this compound.
Uniqueness: Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
56335-77-4 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
3-(furan-2-yl)pent-3-en-2-one |
InChI |
InChI=1S/C9H10O2/c1-3-8(7(2)10)9-5-4-6-11-9/h3-6H,1-2H3 |
InChI-Schlüssel |
JXBNWSXFXIUPHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C1=CC=CO1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane](/img/structure/B13955938.png)
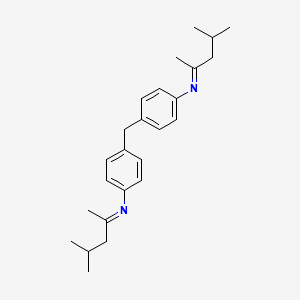
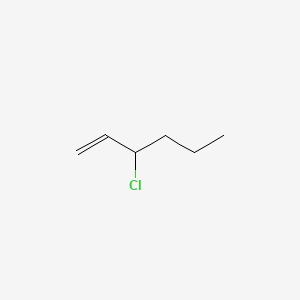
![4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol](/img/structure/B13955953.png)
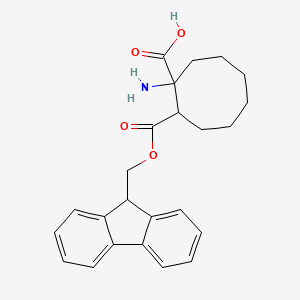
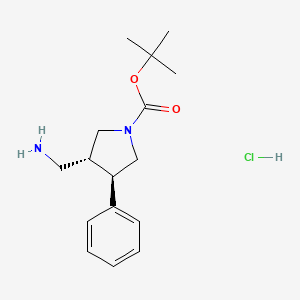
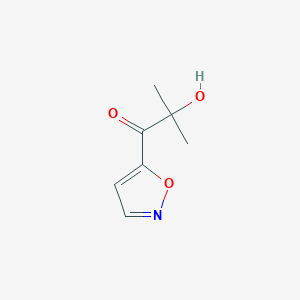
![Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13955986.png)
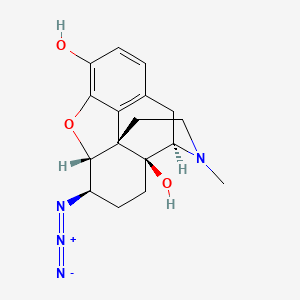
![Pyridine, 3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B13956004.png)
